6-ethoxybenzofuran-3(2H)-one

Catalog No.
S8016747
CAS No.
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-ethoxybenzofuran-3(2H)-one

Product Name

6-ethoxybenzofuran-3(2H)-one

IUPAC Name

6-ethoxy-1-benzofuran-3-one

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c1-2-12-7-3-4-8-9(11)6-13-10(8)5-7/h3-5H,2,6H2,1H3

InChI Key

MAJHXCZOBHSOSD-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C(=O)CO2

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)CO2

6-Ethoxybenzofuran-3(2H)-one is a chemical compound that belongs to the class of benzofuran derivatives. Its structure consists of a benzofuran ring substituted with an ethoxy group at the 6-position and a carbonyl group at the 3-position, which characterizes it as a ketone. This compound is recognized for its potential biological activities and serves as a precursor for various synthetic pathways in organic chemistry.

  • Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
  • Substitution: It can undergo substitution reactions, where functional groups on the benzofuran ring or the ethoxy group are replaced by other substituents.

These reactions highlight its versatility in synthetic organic chemistry, making it a valuable intermediate for further modifications.

Research indicates that 6-ethoxybenzofuran-3(2H)-one exhibits notable biological activities. It has been studied for its potential anti-tumor properties, which may be attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. Additionally, it has shown antibacterial activity, likely due to its interaction with bacterial cell membranes or enzymes, disrupting essential cellular processes .

The synthesis of 6-ethoxybenzofuran-3(2H)-one typically involves several methods:

  • Condensation Reactions: A common method involves the condensation of 6-hydroxybenzofuran with ethyl chloroacetate under basic conditions, often using sodium hydroxide as a catalyst. This method allows for the introduction of the ethoxy group.
  • One-Pot Reactions: Recent advancements have introduced one-pot pseudo three-component reactions that utilize benzofuran derivatives and alcohols in the presence of catalysts such as heteropolyacids, yielding various alkoxy-substituted products efficiently .
  • Microwave-Assisted Synthesis: This technique enhances reaction rates and yields by applying microwave irradiation during synthesis, providing an efficient route to obtain high-purity products .

6-Ethoxybenzofuran-3(2H)-one has several applications:

  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, including other bioactive compounds.
  • Material Science: Due to its unique structure, it may find applications in developing new materials with specific optical or electronic properties.

Studies have investigated the interactions of 6-ethoxybenzofuran-3(2H)-one with various biological targets. For example, its mechanism of action in inhibiting tumor growth may involve binding to specific enzymes or receptors that regulate cell cycle progression and apoptosis. Additionally, docking studies have provided insights into its binding affinities and modes of interaction with target proteins .

Several compounds share structural features with 6-ethoxybenzofuran-3(2H)-one. Here are some similar compounds along with their unique characteristics:

Compound NameStructure FeaturesUnique Properties
5-Methoxybenzofuran-3(2H)-oneMethoxy group at position 5Exhibits different biological activity profile compared to 6-ethoxy variant .
7-Ethoxybenzofuran-3(2H)-oneEthoxy group at position 7Potentially different pharmacokinetic properties due to altered substitution pattern .
6-Hydroxybenzofuran-3(2H)-oneHydroxy group instead of ethoxyKnown for antioxidant properties; lacks ethyl substitution effects .
5,6-Dimethoxybenzofuran-3-oneTwo methoxy groups on benzofuranEnhanced solubility and altered bioactivity compared to mono-substituted derivatives .

The uniqueness of 6-ethoxybenzofuran-3(2H)-one lies in its specific substitution pattern that influences its reactivity and biological activity, distinguishing it from other benzofuran derivatives.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

Dates

Last modified: 02-18-2024

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